Bisphenol A diglycidyl ether

Description

This compound is a diarylmethane.

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

epoxy resin based on bisphenol-A.

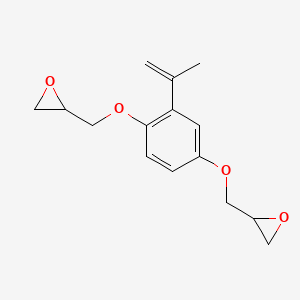

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4, Array | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-99-8 | |

| Record name | Bisphenol A diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024624 | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 11.7 | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Sticky | |

CAS No. |

1675-54-3, 25085-99-8 | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Araldite B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether (BADGE or DGEBA) is a principal component in the formulation of epoxy resins, which are extensively utilized in a myriad of industrial and commercial applications, from protective coatings and adhesives to composite materials.[1] Its chemical versatility, primarily attributed to the reactive epoxide rings, allows for a wide range of polymerization reactions, leading to thermoset polymers with exceptional mechanical strength, chemical resistance, and thermal stability. Beyond its industrial significance, BADGE has garnered considerable attention within the scientific community, particularly in the fields of toxicology and pharmacology, due to its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the chemical properties of BADGE, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its analysis and characterization are presented to facilitate further research and development.

Core Chemical and Physical Properties

This compound is a viscous, colorless to pale straw-colored liquid under standard conditions.[1] The molecule consists of a central bisphenol A unit linked to two glycidyl (B131873) ether groups.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [2][3] |

| Synonyms | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane | [2] |

| CAS Number | 1675-54-3 | [2] |

| Molecular Formula | C₂₁H₂₄O₄ | [1][2] |

| Molecular Weight | 340.41 g/mol | [1][2] |

| Appearance | Colorless to light amber viscous liquid | [2][4] |

| Melting Point | 8-12 °C | [2] |

| Boiling Point | Decomposes | [2][5] |

| Density | 1.16 g/mL at 25 °C | [2][6] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide, chloroform (B151607), and methanol.[4] | |

| Epoxide Equivalent Weight (EEW) | 172-176 g/eq | [2][6] |

| Flash Point | >200 °F (>93 °C) | [5] |

Reactivity and Chemical Behavior

The chemical behavior of BADGE is dominated by the high reactivity of its terminal epoxide rings. These three-membered heterocyclic ethers are susceptible to ring-opening reactions initiated by a variety of nucleophiles and electrophiles.

Polymerization and Curing

The most significant chemical property of BADGE is its ability to undergo polymerization to form cross-linked, three-dimensional networks, a process known as curing. This transformation from a liquid resin to a solid thermoset is typically initiated by the addition of a curing agent (hardener).[1]

Curing with Amines: Polyamines are the most common curing agents for epoxy resins. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group. Primary amines can react with two epoxide groups, leading to extensive cross-linking.[7]

Curing with Anhydrides: Acid anhydrides are another important class of curing agents, particularly for applications requiring high thermal stability. The reaction mechanism is more complex and often requires a catalyst, such as a tertiary amine. The reaction is initiated by the opening of the anhydride (B1165640) ring by a hydroxyl group (which may be present as an impurity or formed from a preliminary reaction) to form a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxide group, generating another hydroxyl group which can continue the reaction cycle.

Other Curing Mechanisms: BADGE can also be cured through catalytic homopolymerization in the presence of Lewis acids or bases.[4]

Hydrolysis

In the presence of water, the epoxide rings of BADGE can undergo hydrolysis to form diols. The initial hydrolysis product is 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] The rate of hydrolysis is dependent on factors such as pH and temperature. For instance, at a pH of 7, the half-life of BADGE is approximately 11 days at 15°C and decreases to 1.4 days at 40°C.[8][9]

Other Reactions

BADGE can react with other nucleophiles such as phenols, thiols, and carboxylic acids. The reaction with acrylic acid, for example, results in the formation of vinyl ester resins.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

This protocol outlines a general method for the determination of BADGE and its hydrolysis products.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 100% B

-

20-25 min: 100% B

-

25-30 min: 100% to 50% B

-

30-35 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection:

-

UV Detector: 275 nm.

-

Fluorescence Detector: Excitation at 275 nm, Emission at 305 nm.

-

-

Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization and Cure Monitoring

FTIR spectroscopy is a powerful tool for identifying the functional groups present in BADGE and for monitoring the progress of the curing reaction.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

Liquid BADGE: Place a small drop of the liquid resin between two KBr plates.

-

Cured BADGE: Grind a small amount of the cured resin with KBr powder and press into a pellet.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Key Spectral Features of Uncured BADGE:

-

~3050 cm⁻¹: C-H stretching of the epoxide ring.

-

~1610, 1510, 830 cm⁻¹: Aromatic C=C stretching and C-H bending.

-

~1245 cm⁻¹: Aryl-O-CH₂ stretching.

-

~915 cm⁻¹: Asymmetric stretching of the epoxide ring. This peak is particularly useful for monitoring the curing reaction, as its intensity decreases as the epoxide rings are consumed.

-

~3500 cm⁻¹ (broad): O-H stretching, which can be present due to impurities or hydrolysis and will increase during the curing process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of BADGE.

3.3.1. ¹H NMR Spectroscopy

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10-20 mg of BADGE in 0.6-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

Expected Chemical Shifts (in CDCl₃):

-

~1.6 ppm (singlet, 6H): -C(CH₃)₂-

-

~2.7-2.9 ppm (multiplets, 4H): -CH₂- of the epoxide ring.

-

~3.3 ppm (multiplet, 2H): -CH- of the epoxide ring.

-

~3.9-4.2 ppm (multiplets, 4H): -O-CH₂-

-

~6.8-7.2 ppm (multiplets, 8H): Aromatic protons.

-

3.3.2. ¹³C NMR Spectroscopy

-

Instrumentation: A 75 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 50-100 mg of BADGE in 0.6-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Expected Chemical Shifts (in CDCl₃):

-

~31 ppm: -C(CH₃)₂-

-

~42 ppm: -C(CH₃)₂-

-

~45 ppm: -CH₂- of the epoxide ring.

-

~50 ppm: -CH- of the epoxide ring.

-

~69 ppm: -O-CH₂-

-

~114, 128, 143, 156 ppm: Aromatic carbons.

-

Differential Scanning Calorimetry (DSC) for Thermal Properties and Cure Kinetics

DSC is used to determine the thermal transitions and to study the kinetics of the curing reaction.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured resin into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

-

Experimental Procedures:

-

Glass Transition Temperature (Tg) Determination:

-

Cool the sample to a temperature well below the expected Tg (e.g., -50 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the Tg. The Tg is observed as a step-change in the heat flow curve.

-

-

Cure Profile (Non-isothermal):

-

Heat the uncured sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the curing temperature range (e.g., from room temperature to 250 °C).

-

The exothermic peak observed corresponds to the curing reaction. The area under the peak is the total heat of cure (ΔH).

-

-

Cure Kinetics (Isothermal):

-

Rapidly heat the uncured sample to a specific isothermal curing temperature.

-

Hold at that temperature until the exothermic reaction is complete.

-

The rate of heat flow is proportional to the rate of reaction.

-

-

Visualizations

Chemical Structure and Synthesis

Caption: Synthesis of this compound (BADGE).

Curing Reaction with a Primary Amine

Caption: Curing of BADGE with a primary amine hardener.

Hydrolysis of BADGE

Caption: Stepwise hydrolysis of BADGE in an aqueous environment.

Experimental Workflow for DSC Analysis

Caption: Workflow for the analysis of BADGE using DSC.

Conclusion

This compound remains a cornerstone of the polymer industry due to its versatile reactivity and the robust properties of the resulting epoxy resins. A thorough understanding of its chemical properties, including its reactivity and thermal behavior, is crucial for optimizing its use in various applications and for assessing its potential biological impact. The experimental protocols provided in this guide offer a foundation for researchers and scientists to characterize BADGE and its derivatives, paving the way for the development of new materials and a deeper understanding of its interactions with biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. investigadores.unison.mx [investigadores.unison.mx]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound RESIN(1675-54-3) 1H NMR [m.chemicalbook.com]

Synthesis pathway of Bisphenol A diglycidyl ether resin.

An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) Resin

This whitepaper provides a comprehensive overview of the primary synthesis pathway for this compound (BADGE), a foundational component of many epoxy resin formulations. The content herein is intended for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (BADGE or DGEBA) is a liquid epoxy resin that is the most widely used in its class, accounting for over 75% of the epoxy resin market.[1][2] It is synthesized through the reaction of bisphenol A (BPA) and an excess of epichlorohydrin (B41342) (ECH).[1][3] The resulting thermosetting polymer is known for its strong adhesion, chemical resistance, and durability, making it a critical material in coatings, adhesives, and composites.[2] This document details the prevalent synthesis method, reaction conditions, and purification processes.

Core Synthesis Pathway

The fundamental reaction for producing BADGE is the O-alkylation of bisphenol A with epichlorohydrin, facilitated by a basic catalyst, typically sodium hydroxide (B78521) (NaOH).[3][4] The process can be summarized in two main stages:

-

Etherification: The sodium salt of bisphenol A, formed by the reaction with NaOH, undergoes a nucleophilic attack on epichlorohydrin to form a chlorohydrin intermediate.

-

Dehydrochlorination: A second mole of NaOH removes a hydrogen chloride molecule from the intermediate, resulting in the formation of the glycidyl (B131873) ether's epoxide ring.

A large excess of epichlorohydrin is crucial to promote the formation of the monomeric diglycidyl ether and to minimize the competing reaction of polymerization, where the intermediate reacts with another bisphenol A molecule.[4]

Quantitative Data Summary

The efficiency and final properties of the synthesized BADGE resin are highly dependent on the reaction parameters. The following tables summarize typical quantitative data compiled from various optimized protocols.

Table 1: Reactant Stoichiometry

| Reactant | Molar Ratio | Purpose |

|---|---|---|

| Bisphenol A (BPA) | 1 equivalent | Core difunctional phenol |

| Epichlorohydrin (ECH) | ~10 equivalents | Favors diglycidyl ether formation, minimizes polymerization[4] |

| Sodium Hydroxide (NaOH) | ~2 equivalents | Catalyst and dehydrochlorinating agent[4] |

Table 2: Reaction Conditions

| Parameter | Value Range | Notes |

|---|---|---|

| Temperature | 60 - 150 °C | Temperature can be varied; often involves a staged heating process[4][5] |

| Reaction Time | 3 - 12 hours | Duration depends on the specific protocol and desired product characteristics[4] |

| Atmosphere | Inert Gas | A protective gas atmosphere is sometimes used to prevent side reactions[5] |

Table 3: Product Characteristics

| Parameter | Typical Value | Unit |

|---|---|---|

| Theoretical Yield | > 90 | %[4][6] |

| Epoxy Equivalent Weight (EEW) | ~180 - 200 | g/eq[4] |

| Appearance | Colorless to pale straw | Viscous Liquid[4] |

| Viscosity (at 25°C) | ~12,200 | cps[5] |

| Hydrolyzable Chlorine | < 0.02 | %[5] |

| Color (Hazen) | ≤ 15 | Platinum-Cobalt Scale[5] |

Experimental Protocols

This section outlines a generalized, multi-step protocol for the synthesis and purification of BADGE resin.

Synthesis Procedure

-

Reactor Charging : In a suitable reactor equipped with a stirrer, thermometer, and condenser, add Bisphenol A and an excess of epichlorohydrin (e.g., a 1:10 molar ratio).[4][6]

-

Dissolution : Heat the mixture while stirring to completely dissolve the Bisphenol A.[4][6]

-

Catalyst Addition & Reaction : Once the Bisphenol A is dissolved, adjust the temperature to the target reaction temperature (e.g., 60°C). Begin the portion-wise addition of a concentrated sodium hydroxide solution.[4] The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Completion : After the complete addition of NaOH, continue stirring the mixture at the reaction temperature for the specified duration (e.g., 3-12 hours) to ensure the reaction goes to completion.[4]

Purification Procedure

-

Initial Separation : After the reaction period, transfer the reactor contents to a refining kettle or separation funnel.[6]

-

Solvent Wash : Add a mixture of a non-polar solvent like toluene (B28343) and water to the crude product to begin the purification process. Agitate the mixture thoroughly.[5][6]

-

Phase Separation : Allow the layers to separate. The upper organic layer contains the BADGE resin, while the lower aqueous layer contains sodium chloride, excess NaOH, and other impurities. Remove and discard the aqueous layer.[4][6]

-

Water Washes : Perform two or more subsequent washes of the organic layer with water to remove any remaining salts and impurities.[6]

-

Solvent Removal : Transfer the purified organic layer to a solvent removal kettle. Remove the toluene and any remaining unreacted epichlorohydrin, typically via distillation or by heating under vacuum.[5][6] Introducing steam during this step can aid in the removal of volatile components.[6]

-

Final Filtration : Filter the resulting hot, viscous liquid to remove any residual solid impurities, yielding the final this compound resin product.[6]

Conclusion

The synthesis of this compound is a well-established and optimized industrial process. The key to achieving a high yield of high-purity BADGE lies in controlling the stoichiometry of the reactants, particularly the excess of epichlorohydrin, and maintaining precise temperature control throughout the reaction. Furthermore, a rigorous, multi-step purification process is essential to remove byproducts and unreacted reagents, ensuring the final resin meets the required specifications for its intended high-performance applications. The protocols and data presented provide a foundational guide for the laboratory-scale synthesis and understanding of this critical epoxy resin.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CN105294992A - Method for preparing light-colored this compound epoxy resin - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Diglycidyl Ether of Bisphenol A (DGEBA)

Diglycidyl ether of bisphenol A (DGEBA) is a fundamental component in the formulation of many epoxy resins, which are widely utilized in coatings, adhesives, composites, and electronic materials.[1][2] Its versatility and performance are directly linked to its distinct physical and chemical properties. This technical guide provides an in-depth overview of these characteristics for researchers, scientists, and professionals in drug development and material science.

Core Physical and Chemical Properties

DGEBA is a colorless to pale straw-colored viscous liquid at room temperature.[1] The key properties of DGEBA are summarized in the tables below, providing a quantitative look at its physical and chemical specifications.

Physical Properties of DGEBA

| Property | Value | Conditions |

| Molecular Weight | 340.41 g/mol | |

| Density | 1.16 g/mL | at 25 °C |

| Viscosity | ~12,000 - 16,000 cP (mPa·s) | at 25 °C[3][4] |

| Refractive Index | ~1.568 - 1.5735 | Cured with MHHPA / neat[5][6] |

| Melting Point | 40-44 °C | [6] |

| Boiling Point | 210 °C | at 1 mmHg[6] |

| Glass Transition Temperature (Tg) | 56.23 °C | [7] |

Chemical Properties of DGEBA

| Property | Value | Method |

| Epoxy Equivalent Weight (EEW) | 172-176 g/eq | Titration (ASTM D 1652)[8] |

| Chemical Formula | C₂₁H₂₄O₄ | |

| CAS Number | 1675-54-3 | [1] |

Chemical Synthesis and Reactions

The primary route for synthesizing DGEBA involves the reaction of bisphenol A with epichlorohydrin (B41342).[9][10] This process can be tailored to produce DGEBA resins of varying molecular weights.[9] The reactivity of the terminal epoxy groups is central to the utility of DGEBA, allowing for a variety of curing or cross-linking reactions.

Synthesis of DGEBA

The synthesis of DGEBA is a two-stage reaction. Initially, epichlorohydrin is added to bisphenol A, followed by a dehydrochlorination reaction.[10]

Curing Reactions

The thermosetting nature of epoxy resins is achieved through curing, where the linear DGEBA molecules are cross-linked to form a rigid three-dimensional network. The most common curing agents are polyamines and anhydrides.[1]

Curing with Amines: Primary and secondary amines are widely used as curing agents. The reaction proceeds through the nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary or tertiary amine.[11]

Curing with Anhydrides: Anhydride (B1165640) curing typically requires higher temperatures and often involves a catalyst. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, which can be present on the DGEBA backbone, to form a carboxylic acid. This acid then reacts with an epoxy group.[12]

Experimental Protocols for Characterization

Accurate characterization of DGEBA is crucial for quality control and for predicting the performance of the final cured product. Standardized experimental protocols are employed to determine its key properties.

Determination of Epoxy Equivalent Weight (EEW)

The Epoxy Equivalent Weight is a critical parameter that dictates the stoichiometric ratio of resin to curing agent.

Method: Titration (ASTM D 1652) [2]

-

Reagents : Tetraethylammonium (B1195904) bromide solution in glacial acetic acid, perchloric acid (0.1 N), crystal violet indicator, and methylene (B1212753) chloride.

-

Procedure :

-

A known weight of the DGEBA sample is dissolved in methylene chloride.

-

The tetraethylammonium bromide solution is added.

-

A few drops of crystal violet indicator are added.

-

The solution is titrated with 0.1 N perchloric acid until the endpoint, indicated by a sharp color change from blue to green, is reached.

-

-

Calculation : The EEW is calculated based on the volume of perchloric acid consumed.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the chemical structure of DGEBA and for monitoring the curing process.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective : To identify characteristic functional groups.

-

Methodology : A thin film of the DGEBA sample is cast on a suitable substrate (e.g., KBr pellet) or analyzed using an ATR (Attenuated Total Reflectance) accessory. The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Key Peaks for DGEBA :

-

Epoxy Ring : A characteristic peak appears around 915 cm⁻¹.[13][14] The disappearance of this peak can be used to monitor the extent of the curing reaction.

-

Aromatic C=C : Peaks corresponding to the benzene (B151609) rings of bisphenol A.

-

Ether C-O : Stretching vibrations from the ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To provide detailed information about the molecular structure.

-

Methodology : The DGEBA sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired.

-

Key Resonances for DGEBA : The spectra will show characteristic signals for the protons and carbons of the glycidyl (B131873) groups, the aromatic rings, and the isopropylidene bridge of the bisphenol A moiety.[15][16] NMR can also be used to determine the EEW.[2][15]

Thermal Analysis

Thermal analysis techniques are used to determine the thermal stability and transitions of DGEBA and its cured networks.

Differential Scanning Calorimetry (DSC)

-

Objective : To measure the glass transition temperature (Tg) and to study the kinetics of the curing reaction.[7]

-

Methodology : A small, weighed sample is placed in a DSC pan and heated at a controlled rate. The heat flow to or from the sample is measured relative to a reference.

-

Analysis : The Tg is observed as a step change in the heat flow. The exothermic peak during a heating scan of an uncured sample represents the curing reaction, and the area under the peak is proportional to the heat of reaction.[17][18]

Thermogravimetric Analysis (TGA)

-

Objective : To determine the thermal stability and decomposition temperature of the material.[7]

-

Methodology : A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance, and its mass is monitored as a function of temperature.

-

Analysis : The TGA curve shows the temperature at which the material begins to decompose, indicated by a loss of mass.

Chemical Stability and Degradation

DGEBA exhibits good chemical resistance once cured. However, the uncured resin and the cured network can be susceptible to degradation under certain conditions.

-

Hydrolysis : DGEBA can slowly hydrolyze in the presence of water, leading to the formation of 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] The ester linkages in some modified or bio-based epoxy resins can be susceptible to hydrolytic degradation, particularly in basic solutions.[19][20]

-

Thermal Degradation : At elevated temperatures, the cured DGEBA network will undergo thermal decomposition. The decomposition mechanism can involve homolysis of bonds within the polymer structure.[21]

-

UV Degradation : Exposure to ultraviolet radiation can lead to surface degradation of cured DGEBA resins, the extent of which can be influenced by the type of curing agent used.[22]

References

- 1. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uvebtech.com [uvebtech.com]

- 4. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound RESIN | 1675-54-3 [chemicalbook.com]

- 7. irjet.net [irjet.net]

- 8. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]

- 9. nilsmalmgren.com [nilsmalmgren.com]

- 10. Epoxy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. osti.gov [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Accelerated hydrolytic degradation of ester-containing biobased epoxy resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of Bisphenol A Diglycidyl Ether (BADGE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Bisphenol A diglycidyl ether (BADGE), a widely used epoxy resin. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological data, details experimental methodologies for crucial assays, and visualizes associated signaling pathways.

Core Toxicological Data

The toxicological effects of BADGE have been evaluated across various endpoints, including acute toxicity, sub-chronic and chronic toxicity, and its potential for endocrine disruption and genotoxicity. The following tables summarize the key quantitative data from these studies.

Acute and Chronic Toxicity Data

The acute toxicity of BADGE is generally low via oral and dermal routes. Sub-chronic and chronic studies have established No-Observed-Adverse-Effect Levels (NOAELs), which are crucial for risk assessment.

| Acute Toxicity | |||

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | >2,000 - 19,600 mg/kg bw[1][2] |

| LD50 | Mouse | Oral | 15,600 mg/kg bw[1] |

| LD50 | Rabbit | Oral | 19,800 mg/kg bw[1] |

| LD50 | Rat | Dermal | >1,200 - >1,600 mg/kg bw[1] |

| LD50 | Rabbit | Dermal | 20,000 mg/kg bw[1] |

| Sub-chronic and Chronic Toxicity | |||

| Parameter | Study Duration | Species | Value |

| NOAEL | 90-day | Rat | 50 mg/kg bw/day[3][4] |

| NOAEL | 2-year (carcinogenicity) | Male Rat | 15 mg/kg bw/day[3][4] |

Endocrine Disruption and Genotoxicity

BADGE has been investigated for its potential to disrupt the endocrine system and cause genetic mutations. While some in vitro studies suggest endocrine activity, in vivo reproduction and developmental studies have not shown evidence of reproductive or endocrine toxicity.[3][4] Genotoxicity studies have yielded mixed results, with in vitro assays sometimes showing positive results, while in vivo studies are generally negative.

| Endocrine Disruption | ||

| Finding | Assay Type | Conclusion |

| No evidence of reproductive or endocrine toxicity | One- and two-generation reproduction and developmental studies (in vivo) | Negative[3][4] |

| Negative for estrogenic and androgenic properties | In vivo and in vitro assays | Negative[3][4] |

| Genotoxicity | ||

| Finding | Assay Type | Conclusion |

| Mutagenic potential | Bacterial Reverse Mutation Assay (Ames test) | Varies depending on the study |

| Not mutagenic | In vivo studies | Negative |

Key Experimental Protocols

Understanding the methodologies behind the toxicological data is critical for interpretation and future research. This section details the protocols for three key assays used to evaluate the safety of BADGE.

Cytotoxicity Assessment: MTT Assay on Caco-2 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of BADGE. A vehicle control (e.g., DMSO) and a positive control are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[5]

-

Formazan Solubilization: The MTT solution is removed, and 130 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then incubated for 15 minutes with shaking.[5]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[5] Cell viability is calculated as a percentage of the vehicle control.

MTT Assay Experimental Workflow

Endocrine Disruption: Estrogen Receptor Transactivation Assay (OECD 455)

This in vitro assay assesses the potential of a chemical to act as an estrogen receptor (ER) agonist by measuring the activation of a reporter gene.

Principle: The assay utilizes a cell line (e.g., hERα-HeLa-9903) that is stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to estrogen-responsive elements. If a chemical binds to hERα and activates it, the receptor-ligand complex will bind to the responsive elements and drive the expression of the reporter gene, which can be quantified.[6][7]

Protocol:

-

Cell Plating: hERα-HeLa-9903 cells are plated in a 96-well plate and incubated to allow for attachment.

-

Chemical Exposure: Cells are exposed to a range of non-cytotoxic concentrations of the test chemical for 20-24 hours.[1] Reference chemicals, including a strong estrogen (17β-estradiol), a weak estrogen (17α-estradiol), a very weak estrogen (17α-methyltestosterone), and a negative control (corticosterone), are run in parallel.[1]

-

Cell Lysis: After incubation, the cells are washed and lysed to release the cellular components, including the luciferase enzyme.

-

Luminometry: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The transcriptional activation is expressed relative to the vehicle control and compared to the positive controls. A chemical is considered positive if it induces a response that is equal to or exceeds 10% of the response of the strong positive control.[1]

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals.

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan). The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[8][9]

Protocol:

-

Strain Selection: At least five different tester strains are used to detect various types of mutations.[3]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9]

-

Exposure: The bacterial strains are exposed to at least five different concentrations of the test substance using either the plate incorporation or pre-incubation method.[3]

-

Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies on each plate is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.

References

Solubility of Bisphenol A Diglycidyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol A diglycidyl ether (BADGE), a widely used epoxy resin, in various organic solvents. Understanding the solubility characteristics of BADGE is crucial for its application in research, development, and formulation activities. This document consolidates available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Quantitative and Qualitative Solubility Data

This compound is a viscous liquid that is generally soluble in a range of organic solvents and insoluble in water.[1][2][3][4][5] The solubility of BADGE is influenced by factors such as the polarity of the solvent, temperature, and the purity of both the solute and the solvent.[1] The following tables summarize the available quantitative and qualitative solubility data for BADGE in common organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL | Not Specified | --- |

| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified | Solutions in DMSO may be stored at -20°C for up to 1 month.[1][2][3][4] |

| Ethanol | Up to 15 mg/mL | Not Specified | --- |

| Ethanol | 100 mM | Not Specified | [1][2][3][4] |

| Ethanol | 50 mM | Not Specified | [1][2][3][4] |

| Acetonitrile (B52724) | 100 µg/mL | Not Specified | Used as a solvent for commercially available BADGE standards.[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1][2][3][4] |

| Chloroform | Soluble[1][2][3][4] |

| Methanol | Soluble[1][2][3][4] |

| Ketones | Soluble[1][3] |

| Aromatic Hydrocarbons | Soluble[1] |

| Ether Alcohols | Soluble[1] |

| Water | Insoluble[1][2][3][4][5] |

Experimental Protocols

Detailed experimental protocols for the quantitative determination of BADGE solubility are not extensively published. However, a general understanding can be derived from standard laboratory practices for solubility assessment and solution preparation for analytical techniques like High-Performance Liquid Chromatography (HPLC).

General Protocol for Solubility Determination

This protocol outlines a common method for determining the solubility of a compound like BADGE in an organic solvent.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of BADGE into a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand at the constant temperature until the undissolved BADGE has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid. Filtration using a syringe filter compatible with the solvent may also be employed.

-

-

Quantification of Dissolved Solute:

-

The concentration of BADGE in the supernatant can be determined using a suitable analytical technique. A common method is to evaporate the solvent from the collected supernatant and weigh the remaining BADGE residue.

-

Alternatively, a calibrated analytical method such as HPLC with UV detection can be used to determine the concentration of BADGE in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved BADGE (g)) / (Volume of solvent (L))

-

Protocol for Preparation of a Standard Solution in Acetonitrile for HPLC Analysis

This protocol describes the preparation of a stock solution and subsequent dilutions of BADGE in acetonitrile, a common practice for creating calibration standards for HPLC analysis, which also confirms its solubility in this solvent.[1]

Materials:

-

This compound (analytical standard grade)

-

Acetonitrile (HPLC grade)

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Analytical balance

-

Micropipettes

Procedure:

-

Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh 10 mg of BADGE using an analytical balance.

-

Quantitatively transfer the weighed BADGE to a 10 mL volumetric flask.

-

Add a small amount of acetonitrile to dissolve the BADGE.

-

Once fully dissolved, bring the flask to the 10 mL mark with acetonitrile.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Working Standard Solutions Preparation:

-

Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile. For instance, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with acetonitrile.

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

References

Hydrolysis of Bisphenol A Diglycidyl Ether in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis pathways of Bisphenol A diglycidyl ether (BADGE) in aqueous solutions. BADGE, a common component of epoxy resins, can undergo hydrolysis, leading to the formation of various products. Understanding these pathways is crucial for assessing the stability, reactivity, and potential biological impact of BADGE-containing materials. This document details the hydrolysis products, reaction kinetics under different environmental conditions, and the analytical methodologies used for their characterization.

Hydrolysis Pathways of BADGE

In aqueous environments, the two epoxide rings of the BADGE molecule undergo sequential hydrolysis. This process involves the nucleophilic attack of water on the epoxide ring, leading to its opening and the formation of a diol. The hydrolysis proceeds in two main steps, forming a mono-hydrolyzed and a di-hydrolyzed product.[1][2][3]

The primary hydrolysis products of BADGE are:

-

2-[4-(2,3-dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane (BADGE·H₂O) : The first hydrolysis product where one epoxy ring has been opened.[1][2][3]

-

2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE·2H₂O) : The final hydrolysis product where both epoxy rings have been opened.[1][2][3]